Tc-99m Mdp

Nuclear Medicine Radiopharmacokinetics Bone Scintigraphy

Tc-99m MDP cold kits deliver the reference-standard bone imaging agent for high-volume nuclear medicine departments. With a validated 10.7-month shelf-life, 2–3 hour optimal imaging window, and an 87.5% diagnostic accuracy in prostate cancer skeletal surveys, this kit supports centralized radiopharmacy batch preparation and multi-site distribution. The favorable bone-to-soft tissue ratio enhances lesion conspicuity across oncology and benign skeletal indications. Choose MDP for protocol consistency, technologist familiarity, and superior supply chain predictability.

Molecular Formula CH6O8P2Tc-4
Molecular Weight 306.91 g/mol
CAS No. 80908-09-4
Cat. No. B1200309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTc-99m Mdp
CAS80908-09-4
SynonymsTc-99m-diphosphonate
technetium diphosphonate
technetium Tc 99m diphosphonate
Molecular FormulaCH6O8P2Tc-4
Molecular Weight306.91 g/mol
Structural Identifiers
SMILESC(P(=O)([O-])[O-])P(=O)([O-])[O-].O.O.[Tc]
InChIInChI=1S/CH6O6P2.2H2O.Tc/c2-8(3,4)1-9(5,6)7;;;/h1H2,(H2,2,3,4)(H2,5,6,7);2*1H2;/p-4/i;;;1+1
InChIKeyGEJDKFSIZBOWEL-SGNQUONSSA-J
Commercial & Availability
Standard Pack Sizes20 mg / 1 dose / 30 mci / 925 mbq / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tc-99m MDP (Medronate) Procurement Guide: Established Skeletal Imaging Radiopharmaceutical with Standardized Clinical Performance


Technetium-99m methylene diphosphonate (Tc-99m MDP, CAS 80908-09-4) is a technetium-99m labeled diphosphonate radiopharmaceutical used globally for skeletal scintigraphy [1]. The compound localizes to bone via chemisorption of the bisphosphonate moiety to the hydroxyapatite mineral phase, with uptake proportional to regional osteoblastic activity and blood flow [1]. As a Tc-99m based agent, it offers favorable imaging characteristics including a 140 keV gamma emission optimized for conventional gamma cameras and a 6-hour physical half-life that balances adequate imaging time with acceptable patient radiation exposure [1].

Tc-99m MDP Selection Rationale: Why In-Class Bone Agents Are Not Clinically or Logistically Interchangeable


Despite belonging to the same class of Tc-99m-labeled diphosphonates, bone imaging agents including MDP, HDP (hydroxymethylene diphosphonate), HMDP, DPD (dicarboxypropane diphosphonate), and HEDP (hydroxyethylidene diphosphonate) exhibit measurable differences in pharmacokinetics, soft tissue clearance, and hydroxyapatite binding stability [1]. These differences translate to variations in image quality, optimal imaging time windows, and diagnostic accuracy. Regulatory approvals and commercial availability of cold kits further constrain substitution; procurement decisions must account for both the intrinsic performance characteristics of the ligand and the practical considerations of supply chain reliability and established clinical protocols [2].

Tc-99m MDP Evidence-Based Differentiation: Quantified Comparative Performance Data for Procurement Decisions


Tc-99m MDP vs. Tc-99m ABP: Superior Protein Binding for Prolonged Blood Retention and Extended Imaging Window

In a direct head-to-head comparative study of radiopharmacokinetics in 10 human volunteers, Tc-99m MDP demonstrated higher protein binding (quantitative value not specified in abstract), longer mean residence time (MRT), longer beta-phase half-life (t1/2 beta), and lower renal clearance compared to Tc-99m ABP (technetium-99m-labeled alendronate) [1]. Despite these differences in blood kinetics, bone uptake at 1 and 2 hours post-injection was similar between the two agents, and Tc-99m MDP exhibited a larger volume of distribution at steady state (Vdss) [1].

Nuclear Medicine Radiopharmacokinetics Bone Scintigraphy

Tc-99m MDP vs. Tc-99m DPD and Tc-99m EHDP: Highest Bone-to-Soft Tissue Ratio for Optimal Image Contrast

In a comparative biokinetic study using deconvolution analysis in 5 dogs, Tc-99m MDP, Tc-99m DPD, and Tc-99m EHDP were evaluated for transfer rates and tissue distribution [1]. Tc-99m MDP demonstrated the highest bone-to-soft tissue radioactivity ratio among the three agents, with the sequence being MDP > DPD > EHDP (P < 0.05) [1]. Transfer rates into bone between 30 and 60 minutes post-injection decreased in the order MDP > DPD > EHDP (P < 0.05) [1]. While DPD showed slightly greater fractional bone uptake, the difference compared to MDP was not statistically significant (P > 0.05) [1].

Biokinetics Bone Tracers Image Quality

Tc-99m MDP vs. Tc-99m HMDP: Superior In Vivo and In Vitro Complex Stability

Comparative experiments evaluating the adsorption and stability of Tc-99m MDP and Tc-99m HMDP to hydroxyapatite revealed divergent behavior [1]. While Tc-99m HMDP exhibited markedly higher adsorption to hydroxyapatite both in vivo and in vitro, stability assessments demonstrated that Tc-99m HMDP in distilled water and blood was poorer than that of Tc-99m MDP [1]. When hydroxyapatite-adsorbed complexes were rinsed with diphosphate, more than half of Tc-99m HMDP remained bound, whereas more than half of the Tc-99m MDP was washed away [1].

Radiopharmaceutical Stability Hydroxyapatite Binding Quality Control

Tc-99m MDP vs. Tc-99m PYP: Enhanced Stability via Direct Hydroxyapatite Transfer

Ligand exchange studies comparing Tc-99m MDP and Tc-99m pyrophosphate (Tc-99m PYP) demonstrated that Tc-99m MDP exhibits greater stability against transfer of the technetium-99m label to human serum albumin (HSA) [1]. The study indicated that MDP-Tc-99m accumulates in bone via a smooth transfer of the Tc-99m label to hydroxyapatite, whereas for PYP-Tc-99m, most of the Tc-99m is transferred to HSA before reaching the hydroxyapatite mineral phase [1].

Ligand Exchange Radiopharmaceutical Stability Bone Uptake Mechanism

Tc-99m MDP Bone Scan Diagnostic Accuracy: Benchmark Performance in Prostate Cancer Metastasis Detection

In a prospective study of 40 patients with prostate cancer, Tc-99m MDP bone scan achieved a sensitivity of 88.2%, specificity of 83.3%, positive predictive value of 96.7%, negative predictive value of 55.5%, and overall diagnostic accuracy of 87.5% for the detection of osseous metastases [1]. These values establish a quantitative performance benchmark for Tc-99m MDP against which alternative modalities (e.g., PSMA-targeted imaging) can be objectively compared.

Prostate Cancer Bone Metastasis Diagnostic Accuracy

Tc-99m MDP Cold Kit Shelf-Life: 10.7-Month Stability for Supply Chain Planning

Chemical stability assessment of Tc-99m MDP cold kit formulations determined a shelf-life of 10.7 months following production [1]. This was determined through quantification of Sn²⁺ content (stannous ion, the reducing agent essential for Tc-99m labeling) in the MDP kit preparation.

Kit Stability Shelf-Life Procurement

Tc-99m MDP Application Scenarios: Evidence-Aligned Use Cases for Clinical and Industrial Procurement


Routine Skeletal Scintigraphy for Metastatic Bone Disease Screening

Tc-99m MDP remains the reference standard for initial screening and monitoring of skeletal metastases in high-prevalence malignancies including prostate, breast, and lung cancer. Its diagnostic accuracy of 87.5% in prostate cancer cohorts provides a validated performance baseline for clinical workflows [1]. Procurement teams should prioritize MDP cold kits for institutions maintaining high-volume bone scan services where established protocols, technologist familiarity, and gamma camera infrastructure are optimized for Tc-99m MDP imaging.

High-Volume Nuclear Medicine Departments Requiring Extended Imaging Windows

The higher protein binding and prolonged blood retention of Tc-99m MDP compared to alternative agents like Tc-99m ABP support a 2- to 3-hour optimal imaging window [1]. This pharmacokinetic profile enables centralized radiopharmacies to prepare a single high-activity kit early in the morning and dispense individual patient doses throughout the working day [2]. This operational flexibility is a key procurement consideration for multi-site hospital networks and commercial radiopharmacies.

Procurement of Cold Kits with Predictable Shelf-Life for Inventory Management

The documented 10.7-month shelf-life of Tc-99m MDP cold kits provides procurement and pharmacy managers with reliable data for inventory forecasting and batch ordering [1]. This stability profile supports just-in-time delivery models for smaller facilities and bulk purchasing strategies for larger hospital systems, minimizing both stock-outs and costly expired product write-offs.

Bone Scintigraphy in Osteoblastic Processes Beyond Oncology

Tc-99m MDP localizes to bone in proportion to osteoblastic activity and regional blood flow, making it applicable for imaging benign conditions including Paget's disease, osteomyelitis, stress fractures, and metabolic bone disorders [1]. The favorable bone-to-soft tissue ratio of MDP compared to DPD and EHDP (P < 0.05) enhances lesion conspicuity across these diverse clinical indications [2].

Quote Request

Request a Quote for Tc-99m Mdp

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.